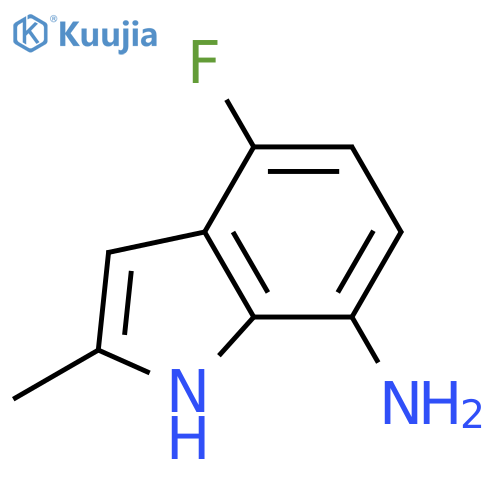

Cas no 1360927-59-8 (4-Fluoro-2-methyl-1H-indol-7-ylamine)

4-Fluoro-2-methyl-1H-indol-7-ylamine 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-2-methyl-1h-indol-7-ylamine

- 2811AJ

- 4-Fluoro-2-methyl-1H-indol-7-amine

- 4-Fluoro-2-methyl-1H-indol-7-ylamine

-

- MDL: MFCD22556457

- インチ: 1S/C9H9FN2/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,11H2,1H3

- InChIKey: IMATZPJRBFDRSR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C2=C1C=C(C)N2)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 174

- トポロジー分子極性表面積: 41.8

4-Fluoro-2-methyl-1H-indol-7-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126649-500mg |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 95% | 500mg |

$825 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126649-1g |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 95% | 1g |

$1545 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-100mg |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 100mg |

3561.78CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-100mg |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 100mg |

¥3672.45 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-1g |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 1g |

¥12066.64 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-500mg |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 500mg |

¥6470.52 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-5g |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 5g |

41384.47CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-500mg |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 500mg |

6275.51CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-1g |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 1g |

11702.99CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0694-5g |

4-Fluoro-2-methyl-1H-indol-7-ylamine |

1360927-59-8 | 96% | 5g |

¥42670.43 | 2025-01-22 |

4-Fluoro-2-methyl-1H-indol-7-ylamine 関連文献

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

4-Fluoro-2-methyl-1H-indol-7-ylamineに関する追加情報

4-Fluoro-2-methyl-1H-indol-7-ylamine: A Comprehensive Overview

The compound 4-Fluoro-2-methyl-1H-indol-7-ylamine, also known by its CAS number 1360927-59-8, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule features a fluorine atom at the 4-position and a methyl group at the 2-position of the indole ring, with an amine group attached at the 7-position. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-fluoroindole derivatives, including 4-fluoroindole amine. Researchers have employed various strategies such as Ullmann coupling, Buchwald-Hartwig amination, and microwave-assisted synthesis to construct this compound. These methods not only enhance the yield but also improve the purity of the product, making it suitable for advanced applications in drug discovery and material synthesis.

The electronic properties of 4-fluoroindole amine are significantly influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. These substituents modulate the molecule's reactivity towards various chemical transformations, such as nucleophilic aromatic substitution and electrophilic addition. Recent studies have demonstrated that this compound can serve as a versatile building block for constructing heterocyclic frameworks, which are essential in medicinal chemistry.

In the context of drug discovery, 4-fluoroindole amine has shown potential as a lead compound for developing kinase inhibitors and GPCR modulators. Its ability to form hydrogen bonds and π–π interactions makes it an attractive candidate for targeting specific protein pockets. For instance, researchers have reported that this compound exhibits moderate inhibitory activity against certain tyrosine kinases, which are implicated in cancer progression.

Beyond its pharmacological applications, 4-fluoroindole amine has also found utility in materials science. Its aromaticity and conjugated system make it a promising candidate for applications in organic electronics. Recent studies have explored its use as a component in organic semiconductors and light-emitting diodes (OLEDs), where its electronic properties contribute to enhanced device performance.

The synthesis of CAS No 1360927-59-8 involves a multi-step process that typically begins with the preparation of indole derivatives followed by functionalization at specific positions. The introduction of fluorine and methyl groups is achieved through directed metallation or Friedel-Crafts alkylation, depending on the desired regioselectivity. The final step involves amination, which can be performed using either Stille coupling or transition-metal-catalyzed methods.

In terms of spectroscopic characterization, 4-fluoroindole amine exhibits distinct UV-vis absorption bands due to its extended conjugation system. Fluorination at the 4-position further red-shifts these bands, making it suitable for applications requiring specific optical properties. NMR spectroscopy has been instrumental in confirming the regiochemistry of substitution patterns on the indole ring.

The environmental impact and sustainability aspects of synthesizing this compound have also come under scrutiny. Researchers are exploring greener synthetic routes that minimize waste generation and reduce energy consumption. For example, catalytic hydrogenation using renewable catalysts has been proposed as an eco-friendly alternative to traditional methods.

In conclusion, 4-fluoroindole amine, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical entity.

1360927-59-8 (4-Fluoro-2-methyl-1H-indol-7-ylamine) 関連製品

- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 892784-39-3(1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 342614-29-3(1,3-dimethyl-1,4-diazepane dihydrochloride)

- 17724-90-2(3-Phenylpentane-1,3,5-tricarboxylic acid)

- 854267-20-2(6-chloro-3-methyl-1-benzothiophene-2-sulfonamide)

- 1515220-49-1(O-(1-phenylcyclopropyl)methylhydroxylamine)

- 920420-56-0(3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)

- 7217-41-6(Silane, (3-fluorophenyl)trimethyl-)